ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate
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Overview
Description
Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of an ethyl ester group attached to the indole ring, with a bromophenyl substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Bromination: The indole derivative is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Ethanol and Acid Catalyst: Used for esterification reactions.
Amines or Thiols: Used for substitution reactions.
Major Products Formed
Substituted Indoles: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of the ester group.
Oxidized or Reduced Indoles: Formed through oxidation or reduction reactions.
Scientific Research Applications
Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring is known to interact with biological macromolecules through π-π stacking and hydrogen bonding interactions, which can modulate the activity of the target proteins.
Comparison with Similar Compounds
Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Ethyl 2-(4-chlorophenyl)-1H-indole-3-carboxylate: Similar structure but with a chlorine substituent instead of bromine.
Ethyl 2-(4-methylphenyl)-1H-indole-3-carboxylate: Similar structure but with a methyl substituent instead of bromine.
Ethyl 2-phenyl-1H-indole-3-carboxylate: Lacks the halogen substituent.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and biological activity compared to other similar compounds.
Biological Activity
Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate is an indole derivative with significant biological activities, making it a compound of interest in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula C17H14BrNO2. The presence of the bromine atom in the para position of the phenyl group enhances its chemical reactivity and biological properties. This compound features an ethyl ester group, a bromophenyl moiety, and an indole ring, which contribute to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
- Anticancer Activity : Studies have shown that this compound has cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibitory concentrations (IC50 values) in vitro against P388 cells, indicating its potential as an anticancer agent .
- Antiviral Properties : The compound has been evaluated for its activity against HIV-1 integrase, showing promising results in inhibiting integrase strand transfer with IC50 values ranging from 10.06 to 15.70 μM for various derivatives .
- Enzyme Inhibition : this compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), which is relevant in inflammatory processes and pain management .
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of Indole Ring : Starting materials undergo cyclization to form the indole core.
- Bromination : The introduction of the bromine atom at the para position of the phenyl group is achieved through electrophilic aromatic substitution.
- Esterification : The final step involves esterification to attach the ethyl group to the carboxylic acid derivative.
This multi-step synthesis allows for the introduction of various substituents, tailoring the compound's properties for specific applications .
Comparative Analysis
To better understand the unique features of this compound, it can be compared with similar compounds:
Compound Name | Key Features |
---|---|
Ethyl 2-(4-chlorophenyl)-1H-indole-3-carboxylate | Contains chlorine instead of bromine; differing reactivity. |
Ethyl 2-(4-fluorophenyl)-1H-indole-3-carboxylate | Fluorine substitution affects electronic properties. |
Ethyl 2-(4-methylphenyl)-1H-indole-3-carboxylate | Methyl group alters steric and electronic characteristics. |
The distinct combination of functional groups and structural features in this compound confers unique chemical and biological properties compared to these similar compounds.
Case Studies
Several studies have focused on evaluating the biological activities of this compound:
- Cytotoxicity Study : A recent study assessed the cytotoxic effects of this compound on different cancer cell lines, revealing IC50 values that indicate significant anticancer potential .
- Antiviral Activity Evaluation : Another investigation highlighted its effectiveness against HIV integrase, suggesting modifications could enhance its antiviral properties further .
Properties
Molecular Formula |
C17H14BrNO2 |
---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H14BrNO2/c1-2-21-17(20)15-13-5-3-4-6-14(13)19-16(15)11-7-9-12(18)10-8-11/h3-10,19H,2H2,1H3 |
InChI Key |
KVMOMORNIUQUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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